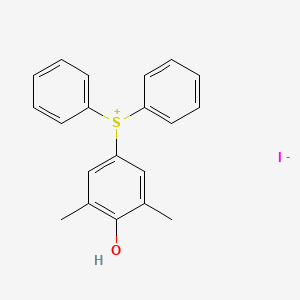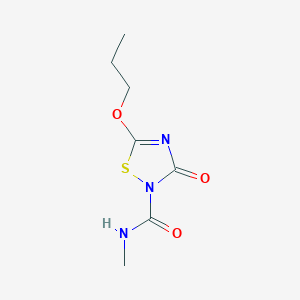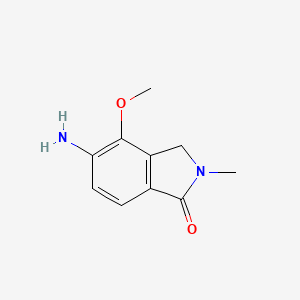![molecular formula C18H27N3O2 B8536663 tert-butyl 8-pyridin-3-yl-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B8536663.png)
tert-butyl 8-pyridin-3-yl-2,8-diazaspiro[4.5]decane-2-carboxylate
Overview
Description
tert-butyl 8-pyridin-3-yl-2,8-diazaspiro[4.5]decane-2-carboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of a pyridine ring and a diazaspirodecane structure makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
The synthesis of tert-butyl 8-pyridin-3-yl-2,8-diazaspiro[4Common synthetic routes may involve the use of N,N-dimethylformamide dimethyl acetal as a reagent . Industrial production methods would likely focus on optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
tert-butyl 8-pyridin-3-yl-2,8-diazaspiro[4.5]decane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-butyl 8-pyridin-3-yl-2,8-diazaspiro[4.5]decane-2-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in the study of biological pathways and mechanisms due to its unique structure.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 8-pyridin-3-yl-2,8-diazaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring and diazaspirodecane structure allow it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to tert-butyl 8-pyridin-3-yl-2,8-diazaspiro[4.5]decane-2-carboxylate include:
- tert-Butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- tert-Butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate
These compounds share similar spiro structures but differ in the functional groups attached, which can lead to different chemical and biological properties. The unique combination of the pyridine ring and diazaspirodecane structure in this compound makes it particularly interesting for research and application.
Properties
Molecular Formula |
C18H27N3O2 |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
tert-butyl 8-pyridin-3-yl-2,8-diazaspiro[4.5]decane-2-carboxylate |
InChI |
InChI=1S/C18H27N3O2/c1-17(2,3)23-16(22)21-12-8-18(14-21)6-10-20(11-7-18)15-5-4-9-19-13-15/h4-5,9,13H,6-8,10-12,14H2,1-3H3 |
InChI Key |
QZVOWCKFWPIOND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCN(CC2)C3=CN=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Hydroxybenzo[d]oxazole-2-carboxylic acid](/img/structure/B8536589.png)



![7-(benzyloxy)-3-cyclobutyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B8536612.png)
![1h-Indole-7-carboxamide,n-[[4-(1,1-dimethylethyl)phenyl]methyl]-n-[2-(4-fluorophenyl)ethyl]-2,3-dihydro-](/img/structure/B8536618.png)








